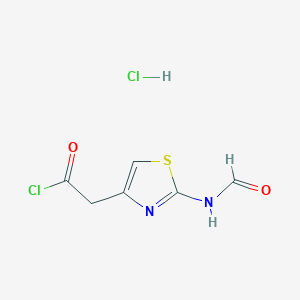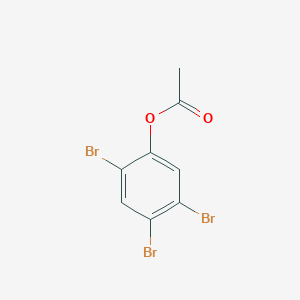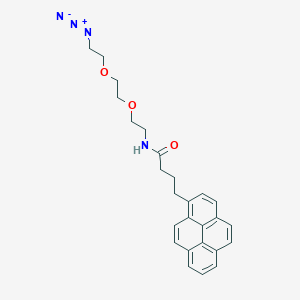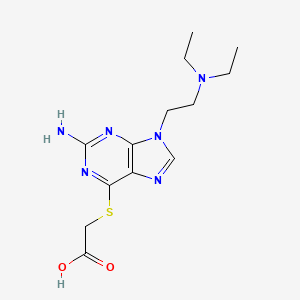
Yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yl)thio)acetic acid: is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a thio group (-SH) attached to an acetic acid moiety. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction with Acetic Anhydride and Hydrogen Sulfide: One common method for preparing Yl)thio)acetic acid involves the reaction of acetic anhydride with hydrogen sulfide.
Phosphorus Pentasulfide Method: Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Yl)thio)acetic acid can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the thio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
- Various substituted derivatives from substitution reactions.
Sulfonic acids: from oxidation.
Thiols: from reduction.
Aplicaciones Científicas De Investigación
Chemistry: Yl)thio)acetic acid is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is used to study the effects of thio groups on biological systems. It is also used in the synthesis of biologically active molecules .
Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals. Its reactivity with various substrates makes it a versatile compound in industrial applications .
Mecanismo De Acción
The mechanism of action of Yl)thio)acetic acid involves its interaction with molecular targets through its thio group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Thioacetic acid: Similar in structure but lacks the additional functional groups present in Yl)thio)acetic acid.
Thiazole derivatives: These compounds share the thio group but have different ring structures and properties.
Thiophene derivatives: Similar sulfur-containing compounds with different aromatic ring structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H20N6O2S |
|---|---|
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |
Clave InChI |
QYTOGPUSMCMAMH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


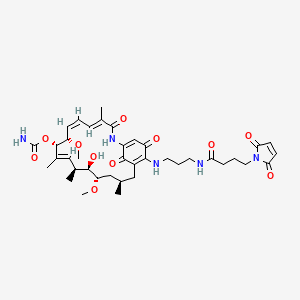
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
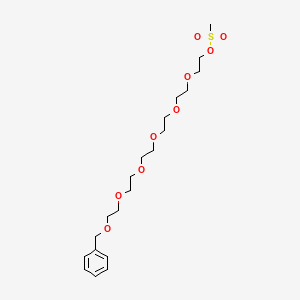
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)


![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
